The synthesis of 1-(2-chloro-4-nitrophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine involves a multi-step process. It begins with the reaction of N,N'-dibenzyl-2-hydroxymethyl-piperazine with either a compound represented by the formula IV or a compound represented by the formula A-H=C=O (specific structures not provided in the source). [] This reaction leads to the formation of a compound represented by formula V. Subsequently, this compound undergoes hydrogenolysis to yield a compound represented by formula VI. [] Finally, reacting compound VI with 3,4,5-trimethoxybenzoyl chloride produces 1-(2-chloro-4-nitrophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine. []
Compound Description: This compound is a racemic platelet activating factor (PAF) antagonist. [] The piperazine ring adopts a chair conformation, and the molecule exhibits limited flexibility. []
Compound Description: This compound, along with its 4-(3,4,5-trimethoxybenzoyl)piperazine derivatives, demonstrated in vitro and in vivo PAF-antagonistic activities. []
Relevance: This compound shares the core structure of a substituted piperazine ring with 1-(2-chloro-4-nitrophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine. Notably, it possesses a 3,4,5-trimethoxybenzyl group at the 4-position of the piperazine ring, while the target compound has a 3,4,5-trimethoxybenzoyl group at the same position. This highlights the potential importance of the trimethoxyphenyl moiety and its connection to the piperazine ring for PAF antagonism. []
Compound Description: This compound emerged as one of the most potent PAF antagonists among a series of synthesized derivatives. []
Relevance: This compound shares the crucial 4-(3,4,5-trimethoxybenzoyl)piperazine moiety with 1-(2-chloro-4-nitrophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine. The difference lies in the substituent at the 1-position of the piperazine ring, suggesting that modifications at this position can significantly influence PAF antagonistic activity. []
2-Methoxymethyl Derivative (2f) of 1-(2,3-Dimethoxy-6,7-dihydro-5H-benzocyclohepten-8-ylcarbonyl)-4-(3,4,5-trimethoxybenzoyl)piperazine
Compound Description: This derivative exhibited the most potent antagonistic activities against PAF-induced platelet aggregation and blood pressure reduction among a series of 2- or 3-substituted piperazine derivatives. [] The (S)-(-) enantiomer displayed a 30-fold higher binding affinity for the PAF receptor compared to the (R)-(+) enantiomer. []
Relevance: This compound shares the 4-(3,4,5-trimethoxybenzoyl)piperazine moiety with 1-(2-chloro-4-nitrophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine. The presence of a methoxymethyl group at the 2-position of the piperazine ring and the specific configuration of the (S)-(-) enantiomer appear crucial for its enhanced PAF antagonistic activity. []
N,N'-Dibenzyl-2-hydroxymethyl-piperazine
Compound Description: This compound acts as an intermediate in the synthesis of a novel piperazine derivative that serves as a platelet coagulation inhibitor. []
Relevance: Although lacking the 3,4,5-trimethoxybenzoyl group, N,N'-dibenzyl-2-hydroxymethyl-piperazine shares the core piperazine ring structure with 1-(2-chloro-4-nitrophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine. This compound highlights the versatility of the piperazine scaffold for developing various therapeutic agents. []
Compound Description: PMS-1077 exhibits PAF antagonist activity and can induce differentiation in human leukemia HL-60 cells. [, ] Treatment with PMS-1077 leads to decreased cell viability, cell cycle arrest at the G0/G1 phase, and upregulation of CD11b and CD14 expression. [, ]
Relevance: PMS-1077 is structurally similar to 1-(2-chloro-4-nitrophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine, sharing the 4-(3,4,5-trimethoxybenzoyl)piperazine core. The presence of different substituents on the piperazine nitrogen in PMS-1077 suggests modifications at this position can impart distinct biological activities. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.